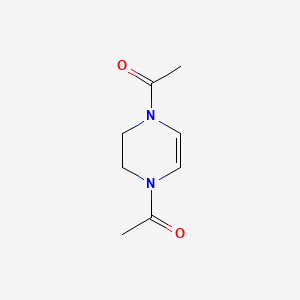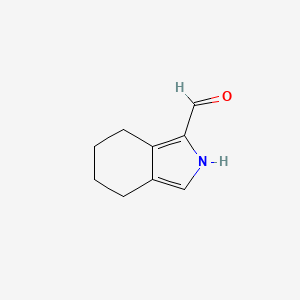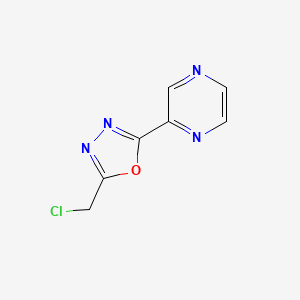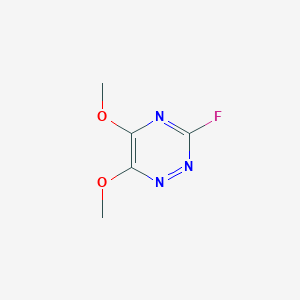
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. For example, an azide derivative can react with an alkyne derivative in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid.
Reduction: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to form stable conjugates with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The 1,2,3-triazole ring is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.
2-Chloro-4-(2H-1,2,4-triazol-2-yl)benzaldehyde: Similar structure but with a different triazole ring.
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the chloro and triazole groups on the benzaldehyde core, which can influence its reactivity and binding properties. The presence of the 1,2,3-triazole ring also imparts distinct chemical and biological characteristics, making it a valuable scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C9H6ClN3O |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
2-chloro-4-(triazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-9-5-8(2-1-7(9)6-14)13-11-3-4-12-13/h1-6H |
Clave InChI |
GVGJISQFMSOMOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2N=CC=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)







![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)

![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
